N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
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Overview
Description
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a chlorophenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloroaniline with an appropriate acyl chloride to form an amide intermediate. This intermediate is then reacted with a thiophene-2-carboxylic acid derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and amides with chlorophenyl groups. Examples include:
- N-(4-chlorophenyl)-1,2-phenylenediamine
- 4-chlorophenylthiourea
Uniqueness
What sets N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and specific reactivity .
Biological Activity
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing cellular pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may interact with specific receptors, altering their signaling pathways which can lead to therapeutic effects in conditions like cancer and inflammation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve cell cycle arrest and the activation of pro-apoptotic factors.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest moderate to strong inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
In models of inflammation, this compound has been shown to reduce pro-inflammatory cytokine levels, indicating potential use in treating inflammatory diseases.
Research Findings and Case Studies
A comprehensive review of literature reveals various studies highlighting the biological activity of this compound:
Properties
Molecular Formula |
C19H15ClN2O2S |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[1-(4-chloroanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O2S/c20-14-8-10-15(11-9-14)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-25-16/h1-12,18,21H,(H,22,24) |
InChI Key |
BVLRTXNEYYYDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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